N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound featuring a polycyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. One common method is the imino Diels-Alder reaction, which combines anilines, o-phthalaldehyde, and dienophiles under controlled conditions . This reaction is known for its efficiency in constructing the isoindoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. The use of eutectic solvents can enhance the reaction efficiency and yield . These solvents are environmentally friendly and can be reused, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex polycyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase II and DNA gyrase, enzymes crucial for DNA replication and cell division. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation. Additionally, it can interact with telomeric RNA G-quadruplexes, stabilizing these structures and potentially leading to telomere dysfunction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: An alkaloid with a similar polycyclic structure, known for its topoisomerase I inhibition.
Isoindoloquinolines: A class of compounds with similar core structures, exhibiting various biological activities.
Uniqueness
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide stands out due to its specific inhibition of topoisomerase II and DNA gyrase, as well as its potential to target telomeric RNA G-quadruplexes. This dual mechanism of action makes it a promising candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C25H27N3O3/c29-22(26-17-9-3-1-2-4-10-17)15-16-27-23-18-11-5-6-12-19(18)25(31)28(23)21-14-8-7-13-20(21)24(27)30/h5-8,11-14,17,23H,1-4,9-10,15-16H2,(H,26,29) |
InChI Key |
QPRDAHXRWTVVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.